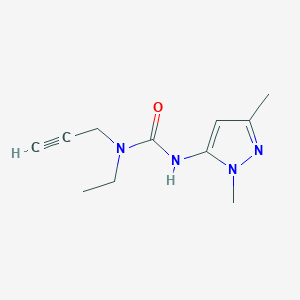
N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, also known as DMOTN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and chemical biology.
Wirkmechanismus
The exact mechanism of action of N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is not fully understood, but it is believed to involve multiple targets and pathways. N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to interact with various enzymes and ion channels, as well as to modulate intracellular signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway. These pathways are involved in cell survival, proliferation, and differentiation, and their modulation by N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide can have diverse effects on different cell types and tissues.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to have various biochemical and physiological effects, depending on the target and concentration. Inhibition of acetylcholinesterase and butyrylcholinesterase can lead to increased levels of acetylcholine in the brain, which can improve cognitive function and memory. Inhibition of monoamine oxidase can lead to increased levels of dopamine and other monoamines in the brain, which can have antidepressant and anxiolytic effects.
Modulation of ion channels can affect neuronal excitability and synaptic transmission, which can have diverse effects on neural circuits and behavior. Neuroprotective effects against oxidative stress and excitotoxicity can prevent neuronal damage and cell death, which are implicated in various neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has several advantages for lab experiments, including its high purity, stability, and specificity for various targets. However, N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide also has some limitations, including its relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide also has some potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.
Zukünftige Richtungen
There are several future directions for N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide research, including the development of more efficient synthesis methods, the identification of new targets and pathways, and the evaluation of its therapeutic potential in various neurological disorders. N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide can also be used as a tool compound for chemical biology and neuroscience research, to probe the functions and interactions of various enzymes and ion channels in vitro and in vivo. Overall, N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has great potential for various scientific research applications, and further studies are needed to fully explore its biological and pharmacological properties.
Synthesemethoden
The synthesis of N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide involves the reaction of 3,5-dimethyl-4-isocyanato-1,2-oxazole with 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, followed by purification using chromatography. This method has been reported to yield N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide with high purity and good yield.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been extensively studied for its potential applications in medicinal chemistry and neuroscience. In medicinal chemistry, N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to have inhibitory effects on various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the degradation of neurotransmitters such as acetylcholine and dopamine, and their inhibition can lead to increased levels of these neurotransmitters in the brain, which can have therapeutic effects for various neurological disorders such as Alzheimer's disease and Parkinson's disease.
In neuroscience, N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to have modulatory effects on ion channels, including voltage-gated sodium channels and calcium channels. These channels play important roles in the generation and propagation of action potentials in neurons, and their modulation can affect neuronal excitability and synaptic transmission. N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has also been shown to have neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in various neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-10-15(11(2)20-18-10)17-16(19)14-9-5-7-12-6-3-4-8-13(12)14/h3-4,6,8,14H,5,7,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHVVQRHLGUCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)NC(=O)C2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile](/img/structure/B7528150.png)
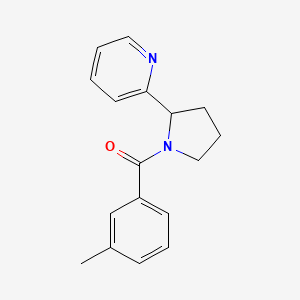

![N-[[4-(2-methylphenyl)oxan-4-yl]methyl]acetamide](/img/structure/B7528187.png)
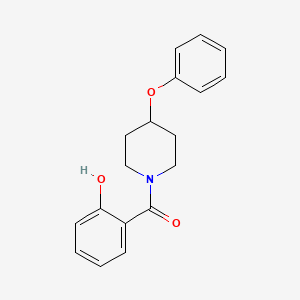
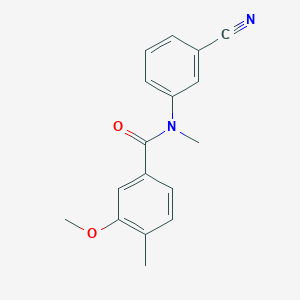
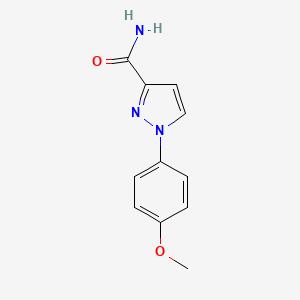
![[4-(Benzenesulfonyl)piperazin-1-yl]-(1-propylpyrrolidin-2-yl)methanone](/img/structure/B7528208.png)
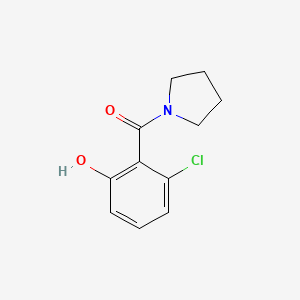
![2-Cyclopent-2-en-1-yl-1-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7528223.png)

![3-(4-methoxyphenyl)-N-[(1-methylpyrrolidin-2-yl)methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7528250.png)

